molecular formula C16H17N3O3S B6007594 N-[1-(4-methoxyphenyl)ethyl]-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide

N-[1-(4-methoxyphenyl)ethyl]-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide

Cat. No. B6007594
M. Wt: 331.4 g/mol
InChI Key: STOLLFHCGOLRCP-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-methoxyphenyl)ethyl]-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide, also known as TTA-A2, is a compound that has been extensively researched in the field of medicinal chemistry. This compound belongs to the class of thiazolidinediones, which have been found to have a wide range of biological activities. TTA-A2 has shown promising results in scientific research, which has led to its investigation as a potential drug candidate.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)ethyl]-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide involves its interaction with the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that plays a key role in regulating glucose and lipid metabolism. N-[1-(4-methoxyphenyl)ethyl]-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide binds to PPARγ, leading to its activation and subsequent regulation of gene expression. This results in improved glucose metabolism and reduced inflammation.
Biochemical and Physiological Effects
N-[1-(4-methoxyphenyl)ethyl]-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide has been found to have several biochemical and physiological effects. It has been shown to improve glucose tolerance, reduce insulin resistance, and decrease inflammation. The compound has also been found to reduce the levels of triglycerides and cholesterol in the blood. Additionally, N-[1-(4-methoxyphenyl)ethyl]-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide has been found to have antioxidant properties, which could be useful in preventing oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

N-[1-(4-methoxyphenyl)ethyl]-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It has also been extensively studied, with its mechanism of action and biological effects well understood. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high doses. These limitations must be taken into consideration when designing experiments involving N-[1-(4-methoxyphenyl)ethyl]-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide.

Future Directions

There are several future directions for research on N-[1-(4-methoxyphenyl)ethyl]-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide. One direction is to investigate its potential as a cancer therapy. Further studies are needed to determine its efficacy in vivo and its potential side effects. Another direction is to investigate its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to optimize the synthesis of N-[1-(4-methoxyphenyl)ethyl]-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide and improve its solubility in water. Overall, N-[1-(4-methoxyphenyl)ethyl]-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide has shown promising results in scientific research, making it a potential candidate for further investigation as a drug candidate.

Synthesis Methods

The synthesis of N-[1-(4-methoxyphenyl)ethyl]-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide involves the reaction of 2-thiophenecarboxaldehyde and hydrazine hydrate to form 2-(2-thienylmethylene)hydrazine. This intermediate compound is then reacted with 4-methoxyphenylethylamine and ethyl acetoacetate to form N-[1-(4-methoxyphenyl)ethyl]-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide. The synthesis of N-[1-(4-methoxyphenyl)ethyl]-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide has been optimized to produce high yields and purity, making it suitable for further research.

Scientific Research Applications

N-[1-(4-methoxyphenyl)ethyl]-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide has been extensively researched for its potential therapeutic applications. It has been found to have anti-cancer, anti-inflammatory, and anti-diabetic properties. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. N-[1-(4-methoxyphenyl)ethyl]-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide has also been found to have anti-inflammatory effects, which could be useful in treating inflammatory diseases such as rheumatoid arthritis. Additionally, N-[1-(4-methoxyphenyl)ethyl]-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide has been found to improve glucose metabolism, making it a potential treatment for diabetes.

properties

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-11(12-5-7-13(22-2)8-6-12)18-15(20)16(21)19-17-10-14-4-3-9-23-14/h3-11H,1-2H3,(H,18,20)(H,19,21)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOLLFHCGOLRCP-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C(=O)NN=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C(=O)N/N=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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